molecular formula C25H20F4N2O2 B10922081 3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylbenzyl)-1H-pyrazole

3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylbenzyl)-1H-pyrazole

Cat. No.: B10922081
M. Wt: 456.4 g/mol
InChI Key: NGPSLVPTIFBWIC-UHFFFAOYSA-N
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Description

3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylbenzyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylbenzyl)-1H-pyrazole typically involves the following steps:

    Formation of Hydrazone Intermediate: The reaction begins with the condensation of 3,5-bis(4-difluoromethoxy)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a cyclizing agent such as the Vilsmeier-Haack reagent to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkylating agents, halogenating agents, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce alcohols or am

Properties

Molecular Formula

C25H20F4N2O2

Molecular Weight

456.4 g/mol

IUPAC Name

3,5-bis[4-(difluoromethoxy)phenyl]-1-[(4-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C25H20F4N2O2/c1-16-2-4-17(5-3-16)15-31-23(19-8-12-21(13-9-19)33-25(28)29)14-22(30-31)18-6-10-20(11-7-18)32-24(26)27/h2-14,24-25H,15H2,1H3

InChI Key

NGPSLVPTIFBWIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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